3-((4-Chlorophenoxy)methyl)-N'-hydroxybenzimidamide
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Overview
Description
3-[(4-Chlorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide, AldrichCPR, is a chemical compound with the empirical formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research . It is characterized by its solid form and specific molecular structure, which includes a chlorophenoxy group and a hydroxybenzenecarboximidamide moiety .
Preparation Methods
The synthesis of 3-[(4-Chlorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide involves several steps. The primary synthetic route includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with benzenecarboximidamide under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Chemical Reactions Analysis
3-[(4-Chlorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Scientific Research Applications
3-[(4-Chlorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
3-[(4-Chlorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:
4-[(3,5-Dichloro-4-pyridinyl)oxy]-N’-hydroxybenzenecarboximidamide: This compound has a similar structure but includes a pyridinyl group instead of a chlorophenoxy group.
4-tert-Butyl-N’-hydroxybenzenecarboximidamide: This compound features a tert-butyl group, which provides different chemical properties and reactivity.
2-Amino-5-chloro-N’-hydroxybenzenecarboximidamide: This compound includes an amino group, which can lead to different biological activities and applications.
Properties
Molecular Formula |
C14H13ClN2O2 |
---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-4-6-13(7-5-12)19-9-10-2-1-3-11(8-10)14(16)17-18/h1-8,18H,9H2,(H2,16,17) |
InChI Key |
JYYYTALSCYDEFC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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